molecular formula C19H22N4O3 B7050360 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)acetamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)acetamide

Cat. No.: B7050360
M. Wt: 354.4 g/mol
InChI Key: JBXUKKTUVJODPC-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin ring fused with a pyrimidinylpiperidinyl acetamide moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(12-14-4-5-16-17(11-14)26-10-9-25-16)22-15-3-1-8-23(13-15)19-20-6-2-7-21-19/h2,4-7,11,15H,1,3,8-10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXUKKTUVJODPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NC(=O)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin ring through a cyclization reaction. The pyrimidinylpiperidinyl acetamide moiety is then introduced via nucleophilic substitution reactions. Key reagents often include halogenated precursors, amines, and acylating agents. Reaction conditions may involve the use of solvents like dichloromethane or ethanol, with temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance yield and purity. Catalysts and advanced purification techniques like chromatography and crystallization are employed to ensure the compound meets industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidinylpiperidinyl moiety, potentially converting it into more saturated analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the acetamide and pyrimidine sites.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, amines.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology: Biologically, the compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine: In medicine, research focuses on its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and neuroprotective properties, although further research is needed to confirm these effects.

Industry: Industrially, the compound’s stability and reactivity make it useful in the development of specialty chemicals, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)acetamide shares structural similarities with other benzodioxin and pyrimidinylpiperidinyl derivatives.
  • Compounds like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)ethanamide and 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)propionamide are structurally related.

Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a compound of significant interest in various research fields.

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